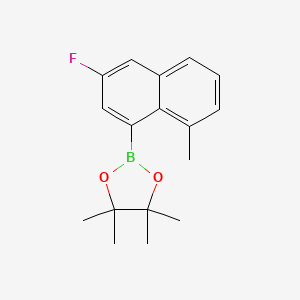
2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole is an organosilicon compound that features an imidazole ring substituted with a 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the Imidazole Ring: The protected intermediate is then reacted with an appropriate imidazole derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected imidazole derivatives.
Aplicaciones Científicas De Investigación
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]thio]benzene
- 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanamine
Uniqueness
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole is unique due to its specific structural features, including the imidazole ring and the silyl-protected ethyl group. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H22N2OSi |
|---|---|
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
tert-butyl-[2-(1H-imidazol-2-yl)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C11H22N2OSi/c1-11(2,3)15(4,5)14-9-6-10-12-7-8-13-10/h7-8H,6,9H2,1-5H3,(H,12,13) |
Clave InChI |
DKXVCFIGFGGRNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC1=NC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)



![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)

